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N*1*-(1-Benzyl-piperidin-4-yl)-N*1*-methyl-ethane-1,2-diamine
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Overview
Description
N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to an ethane-1,2-diamine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-benzylpiperidine with methylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield N-oxides, while reduction with sodium borohydride may produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine has been studied for its potential as a cholinesterase inhibitor , which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterase leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .
Pharmacological Studies
Research has demonstrated that this compound exhibits selective binding to sigma receptors (sigma1 and sigma2). Studies have shown that derivatives of N-benzylpiperidine compounds display higher affinity for sigma1 receptors compared to sigma2 receptors, indicating potential applications in pain management and neuroprotection .
Biochemical Assays
The compound is utilized in biochemical assays to investigate enzyme inhibition and receptor binding. Its structure allows for interaction with various molecular targets, providing insights into its pharmacokinetic and pharmacodynamic properties .
Case Study 1: Cholinesterase Inhibition
A study evaluated the efficacy of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine as a cholinesterase inhibitor. The results indicated that the compound significantly inhibited acetylcholinesterase activity in vitro, suggesting its potential use in treating Alzheimer's disease .
Case Study 2: Sigma Receptor Binding
In another study focusing on sigma receptor binding affinities, several derivatives were synthesized and tested for their selectivity towards sigma receptors. The findings revealed that modifications to the benzyl group could enhance binding affinity to sigma1 receptors, making these compounds promising candidates for further development in pharmacotherapy .
Comparative Analysis with Related Compounds
Compound Name | Binding Affinity (Sigma1) | Binding Affinity (Sigma2) | Cholinesterase Inhibition |
---|---|---|---|
N-(1-benzylpiperidin-4-yl)phenylacetamide | High | Low | Moderate |
N-(1-benzylpiperidin-4-yl)-2-chloro-N-methyl-acetamide | Very High | Moderate | High |
N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine | Highest | Very Low | Very High |
Mechanism of Action
The mechanism of action of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine can be compared with other similar compounds, such as N-(1-benzylpiperidin-4-yl)-benzamide and N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide . These compounds share structural similarities but differ in their functional groups and overall properties. The unique structure of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine, particularly the presence of the ethane-1,2-diamine moiety, distinguishes it from these related compounds and contributes to its specific chemical and biological properties.
Biological Activity
N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine (hereafter referred to as "the compound") is a piperidine derivative characterized by its unique structural features, including a benzyl group and an ethane-1,2-diamine backbone. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions.
Structural Overview
The compound's molecular formula is C12H18N2, and it features a piperidine ring with substitutions that may influence its biological activity. The presence of the benzyl group is significant as it may enhance lipophilicity and receptor binding affinity.
Pharmacological Implications
The pharmacological implications of the compound can be extrapolated from studies on similar piperidine derivatives. These compounds have been investigated for their roles in modulating neurotransmission and their potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative disorders .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of the compound can be achieved through various chemical pathways, including nucleophilic substitutions involving the piperidine nitrogen. Yield optimization is crucial, as reaction conditions significantly impact product formation.
Quantitative structure-activity relationship (QSAR) studies on related compounds demonstrate that substitutions on the aromatic ring can greatly influence binding affinities at sigma receptors. Electron-donating groups generally enhance affinity, while electron-withdrawing groups can reduce it .
Case Studies and Research Findings
While there are no direct case studies specifically addressing N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine, research on its analogs provides insights into potential applications:
- Neuroimaging : Compounds with high sigma1 receptor affinity are being explored as radiotracers for positron emission tomography (PET) imaging.
- Therapeutic Targets : The modulation of sigma receptors has been linked to therapeutic effects in mood disorders and neurodegenerative diseases.
Properties
Molecular Formula |
C15H25N3 |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N'-(1-benzylpiperidin-4-yl)-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C15H25N3/c1-17(12-9-16)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13,16H2,1H3 |
InChI Key |
ZAXFPBODJOPVGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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